methanone CAS No. 920285-98-9](/img/structure/B12627453.png)
[2-(2,4-Dimethylfuran-3-yl)-1H-benzimidazol-6-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylfuran-3-yl)-1H-benzimidazol-6-ylmethanone is a complex organic compound that features a benzimidazole core substituted with a dimethylfuran and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylfuran-3-yl)-1H-benzimidazol-6-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions. The dimethylfuran moiety can be introduced through a Friedel-Crafts acylation reaction, using 2,4-dimethylfuran and an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Finally, the phenylmethanone group is added via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Dimethylfuran-3-yl)-1H-benzimidazol-6-ylmethanone would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylfuran-3-yl)-1H-benzimidazol-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenyl ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
2-(2,4-Dimethylfuran-3-yl)-1H-benzimidazol-6-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylfuran-3-yl)-1H-benzimidazol-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The dimethylfuran and phenylmethanone groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylfuran-3-yl)-1H-benzimidazol-6-ylmethanone: shares structural similarities with other benzimidazole derivatives, such as:
Uniqueness
The unique combination of the dimethylfuran and phenylmethanone groups in 2-(2,4-Dimethylfuran-3-yl)-1H-benzimidazol-6-ylmethanone imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
920285-98-9 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[2-(2,4-dimethylfuran-3-yl)-3H-benzimidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C20H16N2O2/c1-12-11-24-13(2)18(12)20-21-16-9-8-15(10-17(16)22-20)19(23)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22) |
InChI Key |
DWKRQNOPWJXHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


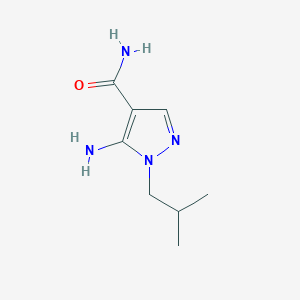
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
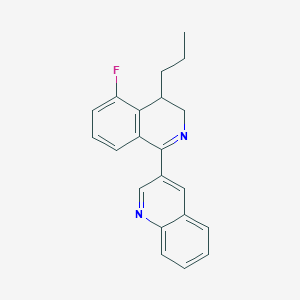
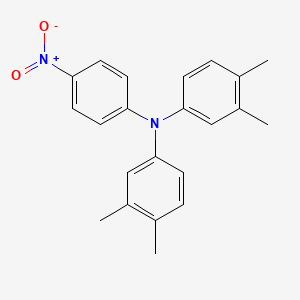
![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)
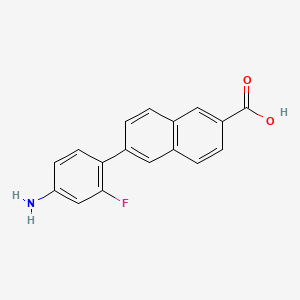
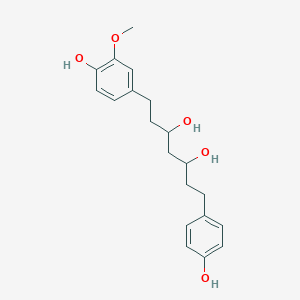
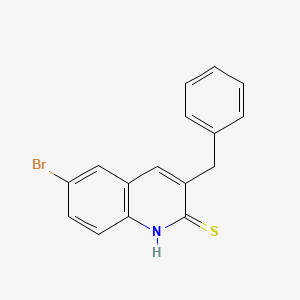
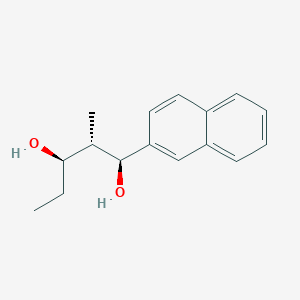
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
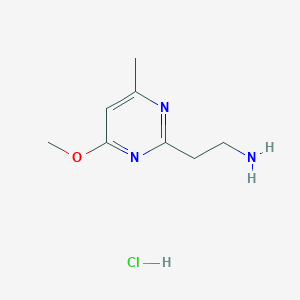
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
